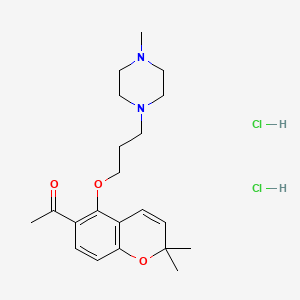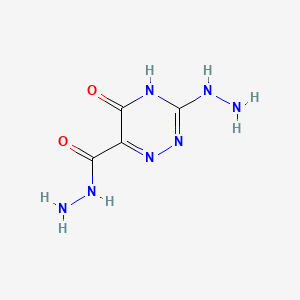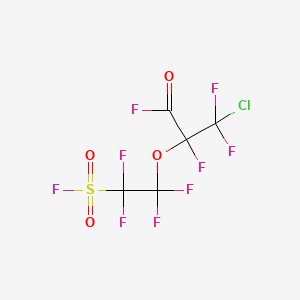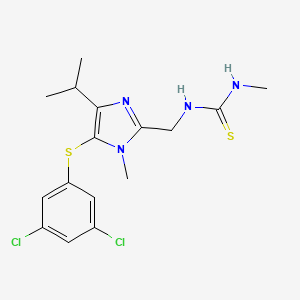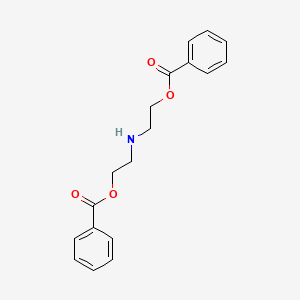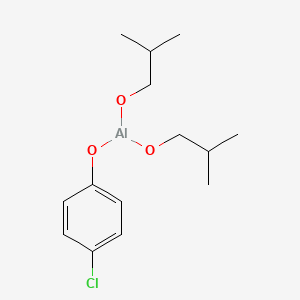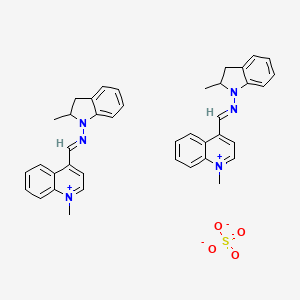
1-Phenyl-5-((phenylsulfonyl)oxy)-1H-pyrazolo(3,4-d)pyrimidine-4,6(5H,7H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NSC 104152 is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. This compound is known for its ability to participate in a variety of chemical reactions, making it a valuable tool in both research and industrial settings.
Vorbereitungsmethoden
The synthesis of NSC 104152 involves several steps, each requiring specific reagents and conditions. The compound can be prepared through a series of organic reactions, including halogenation and oxidation processes. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The exact synthetic routes and reaction conditions are proprietary to the manufacturers and are typically optimized for efficiency and cost-effectiveness.
Analyse Chemischer Reaktionen
NSC 104152 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, halogenation reactions typically yield halogenated derivatives of NSC 104152.
Wissenschaftliche Forschungsanwendungen
NSC 104152 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various organic synthesis reactions, helping to create complex molecules.
Biology: The compound is used in studies involving cell signaling and molecular pathways.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of NSC 104152 involves its interaction with specific molecular targets and pathways. The compound can influence ion channels and synaptic activity, which are crucial for neuronal function . By modulating these pathways, NSC 104152 can affect various physiological processes, making it a potential candidate for therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
NSC 104152 can be compared with other similar compounds, such as other N-halogenated succinimides. These compounds share similar chemical properties but may differ in their reactivity and applications. For example, N-bromosuccinimide and N-iodosuccinimide are similar compounds that are used in different types of halogenation reactions . The uniqueness of NSC 104152 lies in its specific reactivity and the types of reactions it can undergo, making it a versatile tool in chemical synthesis.
Conclusion
NSC 104152 is a versatile and valuable compound in various scientific fields. Its ability to undergo multiple types of chemical reactions and its wide range of applications make it an important tool for researchers and industry professionals alike. By understanding its preparation methods, chemical reactions, and mechanism of action, scientists can continue to explore its potential and develop new applications for this compound.
Eigenschaften
CAS-Nummer |
16075-64-2 |
|---|---|
Molekularformel |
C17H12N4O5S |
Molekulargewicht |
384.4 g/mol |
IUPAC-Name |
(4,6-dioxo-1-phenyl-7H-pyrazolo[3,4-d]pyrimidin-5-yl) benzenesulfonate |
InChI |
InChI=1S/C17H12N4O5S/c22-16-14-11-18-20(12-7-3-1-4-8-12)15(14)19-17(23)21(16)26-27(24,25)13-9-5-2-6-10-13/h1-11H,(H,19,23) |
InChI-Schlüssel |
JWXLQZLYYWBJAE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C(=O)N3)OS(=O)(=O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


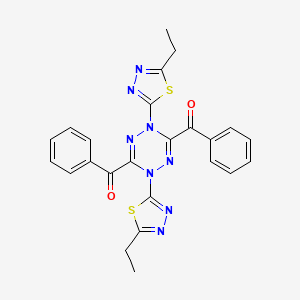
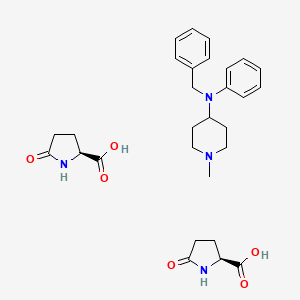
![2-(3-Methoxyphenyl)pyrazolo[1,5-A]quinoline](/img/structure/B15181191.png)
